![molecular formula C18H22N2O5 B3006705 Methyl 6-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034606-86-3](/img/structure/B3006705.png)

Methyl 6-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-6-azaspiro[2.5]octane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

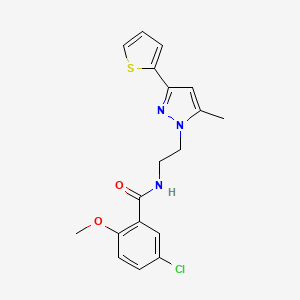

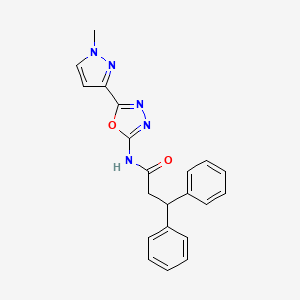

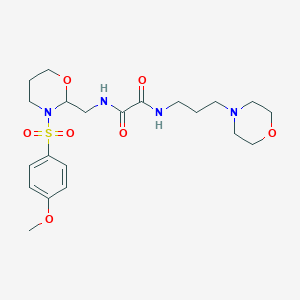

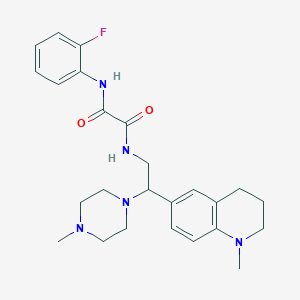

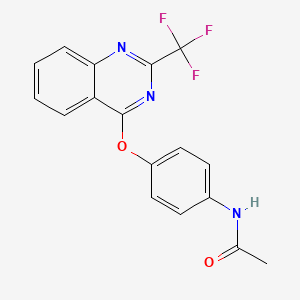

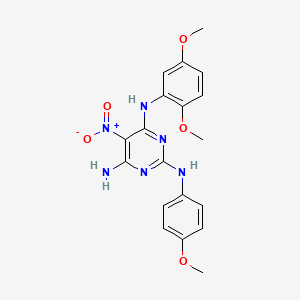

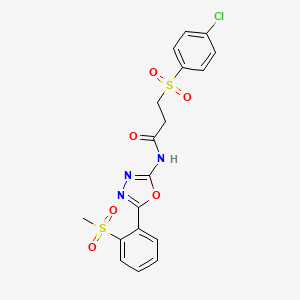

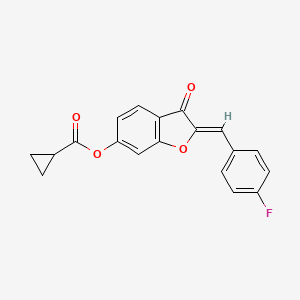

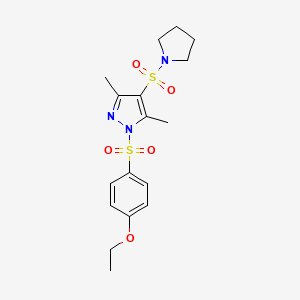

The compound Methyl 6-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-6-azaspiro[2.5]octane-1-carboxylate is a chemical entity that appears to be related to the class of spirocyclic compounds, which are known for their diverse biological activities and potential pharmacological applications. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed can provide insights into its characteristics.

Synthesis Analysis

The synthesis of spirocyclic compounds, such as the one , often involves strategies like 1,3-dipolar cycloaddition reactions. For instance, substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates can be synthesized through a highly regioselective cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate . This suggests that a similar approach could be employed for the synthesis of Methyl 6-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-6-azaspiro[2.5]octane-1-carboxylate, with appropriate modifications to the starting materials and reaction conditions to accommodate the unique structural features of the target molecule.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of a spiro center, where two cyclic systems are joined at a single atom. The compound likely features a spiro center connecting a six-membered azaspiro ring and a five-membered lactam ring. The presence of a benzo[d][1,3]dioxol-5-ylmethyl group suggests additional aromaticity and potential for intramolecular interactions, such as hydrogen bonding, which could influence the compound's conformation and reactivity.

Chemical Reactions Analysis

Spirocyclic compounds can participate in various chemical reactions, depending on their functional groups and the surrounding chemical environment. The carbamoyl group in the compound suggests potential reactivity with nucleophiles, while the presence of an ester could make it susceptible to hydrolysis under basic or acidic conditions. The benzo[d][1,3]dioxol-5-ylmethyl group could also engage in electrophilic aromatic substitution reactions if the conditions are favorable.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The rigidity of the spiro framework often leads to well-defined three-dimensional shapes, which can affect properties like solubility, melting point, and crystallinity. The presence of aromatic and ester groups in the compound suggests moderate to high polarity, which could impact its solubility in organic solvents and water. The compound's stability, reactivity, and potential biological activity would be determined by the specific arrangement of its functional groups and the overall molecular architecture.

Applications De Recherche Scientifique

Chemical Synthesis and Cycloaddition

Methyl 6-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-6-azaspiro[2.5]octane-1-carboxylate, as part of the azaspiro[2.5]octane family, has applications in chemical synthesis. For example, Molchanov and Tran (2013) showed that substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, related to the compound , can be synthesized through a highly regioselective 1,3-dipolar cycloaddition process with methyl 2-benzylidenecyclopropanecarboxylate (Molchanov & Tran, 2013). This highlights its potential role in synthesizing structurally complex and valuable compounds.

Pharmacological Evaluation

In pharmacological research, derivatives of the azaspiro[2.5]octane series have been explored for their potential as dopamine agonists. For instance, Brubaker and Colley (1986) synthesized 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes with various substituents to evaluate their dopamine agonist activity. Although the central nervous system activity was not observed, certain analogues exhibited potent dopamine agonist activity in specific assays (Brubaker & Colley, 1986). This indicates the compound's relevance in developing new pharmacological agents.

Spiro Compound Synthesis

The azaspiro[2.5]octane class, to which the compound belongs, is crucial in synthesizing various spiro compounds. For example, Tsuno, Kondo, and Sugiyama (2006) demonstrated that α-oxo ketenes generated from certain precursors reacted with Schiff bases to produce spiro compounds integrating β-lactam and 1,3-dioxolan-4-one structures (Tsuno, Kondo, & Sugiyama, 2006). Such compounds have a range of applications in medicinal chemistry and materials science.

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to interact with various cellular targets .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It’s worth noting that similar compounds have been shown to induce apoptosis and cause cell cycle arrests in certain cell lines .

Biochemical Pathways

Compounds with similar structures have been reported to influence various biochemical pathways, leading to a range of biological effects .

Result of Action

Similar compounds have been reported to have significant effects on cell viability, inducing apoptosis and causing cell cycle arrests .

Propriétés

IUPAC Name |

methyl 6-(1,3-benzodioxol-5-ylmethylcarbamoyl)-6-azaspiro[2.5]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c1-23-16(21)13-9-18(13)4-6-20(7-5-18)17(22)19-10-12-2-3-14-15(8-12)25-11-24-14/h2-3,8,13H,4-7,9-11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGASXAPFMVSCEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC12CCN(CC2)C(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/no-structure.png)

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B3006632.png)